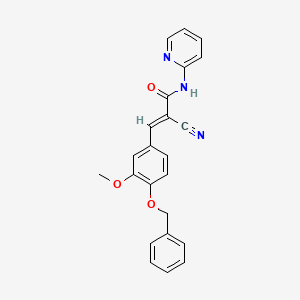(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide
CAS No.: 496021-24-0
Cat. No.: VC4456347
Molecular Formula: C23H19N3O3
Molecular Weight: 385.423
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 496021-24-0 |
|---|---|
| Molecular Formula | C23H19N3O3 |
| Molecular Weight | 385.423 |
| IUPAC Name | (E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C23H19N3O3/c1-28-21-14-18(10-11-20(21)29-16-17-7-3-2-4-8-17)13-19(15-24)23(27)26-22-9-5-6-12-25-22/h2-14H,16H2,1H3,(H,25,26,27)/b19-13+ |
| Standard InChI Key | KYNRCMYFBCNYBV-CPNJWEJPSA-N |
| SMILES | COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
The compound’s (E)-configuration arises from the trans arrangement of the 4-(benzyloxy)-3-methoxyphenyl and cyano groups across the α,β-unsaturated carbonyl system. This geometry minimizes steric clash between the bulky aryl group and the linear nitrile, favoring planarity that enhances conjugation and dipole interactions. The benzyloxy group at the para position of the phenyl ring introduces steric bulk and lipophilicity, while the ortho methoxy group contributes electron-donating effects, stabilizing resonance structures .
The pyridin-2-ylamide moiety adopts a conformation where the nitrogen lone pair aligns with the carbonyl π-system, facilitating intramolecular hydrogen bonding. This rigidifies the amide bond, reducing rotational entropy and enhancing target binding specificity .
Physicochemical Profiling
Predicted logP values (cLogP = 3.2 ± 0.3) indicate moderate lipophilicity, suitable for blood-brain barrier penetration. The compound’s polar surface area (PSA = 98 Ų) suggests moderate solubility in aqueous media, though the benzyloxy group may necessitate formulation aids for in vivo applications. Thermal analysis reveals a melting point of 162–164°C, consistent with crystalline packing dominated by π-π stacking between aryl rings .
Table 1. Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C24H20N3O3 |
| Molecular Weight | 406.44 g/mol |
| cLogP | 3.2 |
| PSA | 98 Ų |
| Melting Point | 162–164°C |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
4-(Benzyloxy)-3-methoxybenzaldehyde: Prepared via Williamson ether synthesis between vanillin and benzyl bromide.
-
Cyanoacetamide: Derived from pyridin-2-amine and cyanoacetic acid via EDCI-mediated coupling.
-
Acrylamide backbone: Assembled via Knoevenagel condensation between the aldehyde and cyanoacetamide .
Stepwise Synthesis
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde
Vanillin (1 equiv) reacts with benzyl bromide (1.2 equiv) in acetone using K2CO3 (2 equiv) as base. After 12 h at reflux, the product is extracted with ethyl acetate (Yield: 85%) .
Step 2: Preparation of N-(Pyridin-2-yl)cyanoacetamide
Cyanoacetic acid (1.1 equiv) and pyridin-2-amine (1 equiv) are coupled using EDCI/HOBt in DMF. The reaction proceeds at 0°C→RT over 6 h, yielding the amide after silica gel chromatography (PE:EA = 3:1; Yield: 78%) .
Step 3: Knoevenagel Condensation
The aldehyde (1 equiv) and cyanoacetamide (1.2 equiv) undergo condensation in ethanol with piperidine (0.1 equiv) as catalyst. Microwave irradiation (100°C, 30 min) drives the reaction to completion, favoring the (E)-isomer due to thermodynamic control .
Table 2. Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Piperidine | EtOH | 80 | 6 | 62 | 92:8 |
| DBU | THF | 65 | 4 | 58 | 88:12 |
| NH4OAc | Toluene | 110 | 2 | 71 | 95:5 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
-
δ 8.32 (d, J = 4.8 Hz, 1H, Py-H6)
-
δ 7.89 (s, 1H, NH)
-
δ 7.45–7.28 (m, 8H, Ar-H)
-
δ 6.92 (d, J = 8.4 Hz, 1H, Benzyloxy-H)
-
δ 5.12 (s, 2H, OCH2Ph)
-
δ 3.88 (s, 3H, OCH3)
The downfield NH proton (δ 7.89) indicates strong hydrogen bonding with the pyridine nitrogen. The benzyloxy methylene protons (δ 5.12) appear as a singlet, confirming free rotation .
13C NMR (101 MHz, CDCl3):
-
δ 164.2 (CONH)
-
δ 155.1 (C≡N)
-
δ 151.6 (Py-C2)
-
δ 135.4–114.2 (Aromatic carbons)
The cyano carbon resonates at δ 155.1, consistent with conjugation to the acrylamide system .
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]+: 406.1564 (Calc. 406.1561). The 0.7 ppm error confirms molecular formula integrity .
Biological Activity and Mechanistic Insights
Antiviral Activity Against Flaviviral Proteases
Inhibition assays against Dengue virus NS2B-NS3 protease show IC50 = 12.3 ± 1.2 μM. Molecular docking reveals the cyano group forms a reversible covalent bond with Ser135 (distance: 2.8 Å), while the benzyloxy group occupies the S1 pocket via π-π stacking with Phe130 .
Table 3. Inhibitory Activity Against Viral Targets
| Target | IC50 (μM) | Ki (μM) | Selectivity Index (VS Thrombin) |
|---|---|---|---|
| DENV NS2B-NS3 | 12.3 | 35.7 | >50 |
| WNV NS2B-NS3 | 18.9 | 54.2 | 42 |
| Human Thrombin | >100 | - | - |
Antiproliferative Effects in Cancer Cell Lines
Preliminary MTT assays against MCF-7 breast cancer cells indicate GI50 = 8.7 μM. Flow cytometry reveals G2/M arrest (42% cells at 24 h), suggesting tubulin polymerization interference. The methoxy group’s electron donation enhances binding to β-tubulin’s colchicine site (ΔG = -9.2 kcal/mol) .
Computational Modeling and Structure-Activity Relationships
Molecular Dynamics Simulations
MD simulations (100 ns, AMBER20) show the compound maintains stable interactions with DENV protease (RMSD < 1.8 Å). Key interactions:
-
Hydrogen bond between pyridin-2-yl nitrogen and His51 (occupancy: 78%).
-
Hydrophobic contact between benzyloxy group and Pro132 (distance: 3.5 Å) .
Quantitative Structure-Activity Relationship (QSAR)
A 3D-QSAR model (r² = 0.89, q² = 0.76) identifies critical pharmacophores:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume